molecular formula C8H6Cl2N3O2P B14730815 1-(4-Cyanophenyl)-3-dichlorophosphorylurea

1-(4-Cyanophenyl)-3-dichlorophosphorylurea

Cat. No.: B14730815
M. Wt: 278.03 g/mol
InChI Key: HKTLXVAPSQSCHX-UHFFFAOYSA-N
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Description

1-(4-Cyanophenyl)-3-dichlorophosphorylurea is an organic compound characterized by the presence of a cyanophenyl group and a dichlorophosphorylurea moiety

Preparation Methods

The synthesis of 1-(4-Cyanophenyl)-3-dichlorophosphorylurea typically involves the reaction of 4-cyanophenyl isocyanate with dichlorophosphoryl chloride under controlled conditions. The reaction is carried out in an inert solvent such as dichloromethane, and the temperature is maintained at a low level to prevent decomposition of the reactants . Industrial production methods may involve scaling up this reaction using continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

1-(4-Cyanophenyl)-3-dichlorophosphorylurea undergoes various chemical reactions, including:

Common reagents used in these reactions include potassium permanganate, hydrogen peroxide, lithium aluminum hydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-Cyanophenyl)-3-dichlorophosphorylurea has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Cyanophenyl)-3-dichlorophosphorylurea involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses .

Comparison with Similar Compounds

1-(4-Cyanophenyl)-3-dichlorophosphorylurea can be compared with other similar compounds such as:

Properties

Molecular Formula

C8H6Cl2N3O2P

Molecular Weight

278.03 g/mol

IUPAC Name

1-(4-cyanophenyl)-3-dichlorophosphorylurea

InChI

InChI=1S/C8H6Cl2N3O2P/c9-16(10,15)13-8(14)12-7-3-1-6(5-11)2-4-7/h1-4H,(H2,12,13,14,15)

InChI Key

HKTLXVAPSQSCHX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#N)NC(=O)NP(=O)(Cl)Cl

Origin of Product

United States

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